4-(Pyrrolidin-3-YL)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

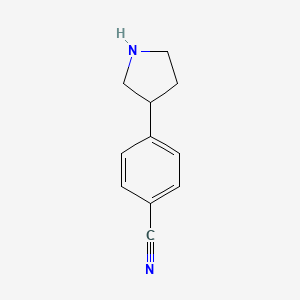

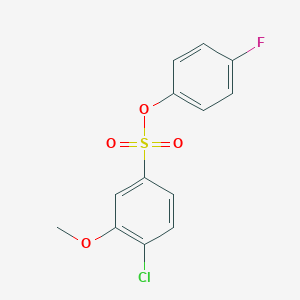

“4-(Pyrrolidin-3-YL)benzonitrile” is a chemical compound with the empirical formula C11H12N2 . It is a derivative of the pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a series of derivatives that have been developed as reversible inhibitors of LSD1 .

Synthesis Analysis

The synthesis of “4-(Pyrrolidin-3-YL)benzonitrile” derivatives involves the use of synthetic strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The process of modifying the pharmacokinetic profile of these compounds involves optimizing the structure of previously reported pyrrolidine derivatives .Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidin-3-YL)benzonitrile” is characterized by a pyrrolidine ring attached to a benzonitrile group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The chemical reactions involving “4-(Pyrrolidin-3-YL)benzonitrile” are primarily related to its role as a scaffold in the development of reversible inhibitors of LSD1 . The compound acts as a successful scaffold-hop of the literature inhibitor GSK-690 .Scientific Research Applications

Selective Androgen Receptor Modulators (SARMs) Development

- Derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been explored in the development of novel selective androgen receptor modulators (SARMs). These compounds exhibit anabolic effects on muscles and the central nervous system, while having neutral effects on the prostate. Modifications of these derivatives led to compounds with ideal SARM profiles, good pharmacokinetic profiles, and acceptable toxicological profiles (Aikawa et al., 2017).

Intramolecular Charge Transfer Studies

- 4-(1H-pyrrol-1-yl)benzonitrile (PBN), a related compound, has been studied for its photochemical reaction mechanisms. It exhibits dual fluorescence in weakly polar environments, and solvent polarity significantly influences its behavior. These studies provide insights into intramolecular donor-acceptor dynamics and fluorescence properties (Bohnwagner et al., 2016).

Anticancer Activities and DNA Binding Properties

- A derivative of 4-(pyrrolidin-3-yl)benzonitrile, specifically a thiazole–pyridine anchored NNN donor and its cobalt(II) complex, demonstrated potential anticancer activity against U937 human monocytic cells. The derivative also showed DNA binding properties, providing insights into potential therapeutic applications (Bera et al., 2021).

Development of LSD1 Inhibitors

- 4-(pyrrolidin-3-yl)benzonitrile derivatives have been identified as successful inhibitors of lysine specific demethylase 1 (LSD1). This research contributes to the development of reversible inhibitors of LSD1, with potential applications in treating acute myeloid leukemia (Mould et al., 2017).

Liquid Crystalline Behavior and Photophysical Properties

- Studies on a series of luminescent 4-(pyrrolidin-3-yl)benzonitrile derivatives have revealed their potential as mesogens (molecules forming liquid crystals). These compounds exhibit interesting liquid crystalline behavior and photophysical properties, making them suitable for various optical applications (Ahipa et al., 2014).

Mechanism of Action

The mechanism of action of “4-(Pyrrolidin-3-YL)benzonitrile” derivatives is related to their role as inhibitors of LSD1 . LSD1 is a nuclear amine oxidase that plays a crucial role in histone demethylation . By inhibiting LSD1, these compounds can potentially influence gene expression and have implications in the treatment of diseases like cancer .

Future Directions

The development of “4-(Pyrrolidin-3-YL)benzonitrile” derivatives as reversible inhibitors of LSD1 is part of ongoing efforts in drug discovery . Future research may focus on further optimizing the structure of these compounds to improve their potency and selectivity . Additionally, the exploration of other potential therapeutic applications for these compounds could be a promising direction for future research .

properties

IUPAC Name |

4-pyrrolidin-3-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-4,11,13H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNNXQXXZAYRIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrrolidin-3-YL)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2813802.png)

![(E)-N'-(3-(N,N-diethylsulfamoyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2813811.png)

![Tert-butyl 3-[[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]methyl]azetidine-1-carboxylate](/img/structure/B2813815.png)

![4-Ethyl-5-fluoro-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2813816.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2813817.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-(trifluoromethyl)pyridine](/img/structure/B2813818.png)

![5-amino-N-(2-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2813819.png)

![1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride](/img/structure/B2813821.png)